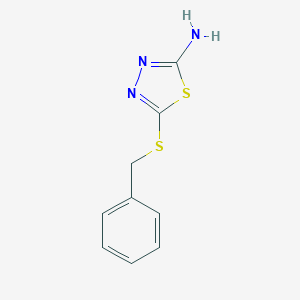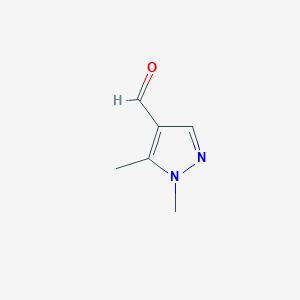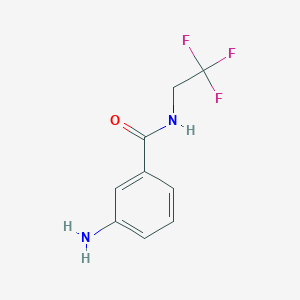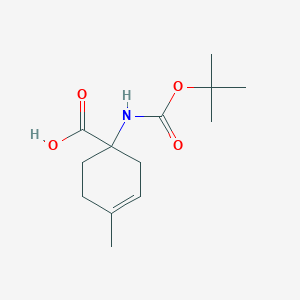
1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis . It’s often used in the protection of amines, particularly in the field of peptide synthesis . The compound you’re asking about seems to be a cyclohexene derivative with a Boc-protected amino group and a carboxylic acid group.
Synthesis Analysis
The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
科学的研究の応用
Dual Protection of Amino Functions
- Scientific Field: Organic Chemistry .
- Application Summary: Boc-groups are used for the dual protection of amines and amides . This is important in the synthesis of multifunctional targets .
- Methods of Application: The Boc-group is added to the amino function, resulting in a Boc-derivative . This derivative can then be used in further reactions .
- Results: The use of Boc-groups allows for facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Microwave-Assisted Solid-Phase Synthesis
- Scientific Field: Pharmaceutical Sciences .
- Application Summary: Boc-amino acid nanoparticles are used in water-based microwave-assisted solid-phase synthesis . This is an environmentally friendly method for peptide synthesis .
- Methods of Application: The Boc-amino acid nanoparticles react on the resin in water under microwave irradiation .
- Results: This method allows for rapid solid-phase reaction of nanoparticle reactants .
BOC Protection of Aliphatic and Aromatic Amines
- Scientific Field: Green Chemistry .
- Application Summary: BOC protection is used for almost quantitative protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application: The process is carried out in catalyst and solvent-free media under mild reaction conditions .
- Results: The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Reductive Cleavage of Boc-Substituted Arenesulfonamides
- Scientific Field: Organic Chemistry .
- Application Summary: Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction . This effect could be exploited for a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides .
- Methods of Application: The process involves the use of magnesium powder in dry methanol, only requiring sonication .
- Results: Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .
N-tert-butyloxycarbonylation of Amines
- Scientific Field: Green Chemistry .
- Application Summary: 1-Alkyl-3-methylimidazolium cation based ionic liquids efficiently catalyze N-tert-butyloxycarbonylation of amines with excellent chemoselectivity .
- Methods of Application: The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium cation .
- Results: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Protection of Amino Groups
- Scientific Field: Organic Chemistry .
- Application Summary: The Boc group is the most used protection of amino groups for example in the synthesis of peptides .
- Methods of Application: The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
- Results: Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Environmentally Friendly Peptide Synthesis
- Scientific Field: Green Chemistry .
- Application Summary: Boc amino acids are used in an environmentally friendly method for peptide synthesis . This technique uses nanomicelles of Boc amino acids with DMTMM .
- Methods of Application: The process involves the preparation of nanomicelles of Boc amino acids with DMTMM . This method is more environmentally friendly as it uses less energy due to a reduction of the wet-milling process .
- Results: This technique might be suitable for aqueous peptide synthesis .
N-tert-butyloxycarbonylation of Amines
- Scientific Field: Green Chemistry .
- Application Summary: 1-Alkyl-3-methylimidazolium cation based ionic liquids efficiently catalyze N-tert-butyloxycarbonylation of amines with excellent chemoselectivity .
- Methods of Application: The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium cation .
- Results: A catalyst-free N-tert-butyloxycarbonylation of amines in water gives N-t-Boc derivatives chemoselectively without any side products .
Protection of Amino Groups
- Scientific Field: Organic Chemistry .
- Application Summary: The Boc group is the most used protection of amino groups for example in the synthesis of peptides .
- Methods of Application: The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
- Results: Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
将来の方向性
特性
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h5H,6-8H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRVAAFYUFUMGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-amchec-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

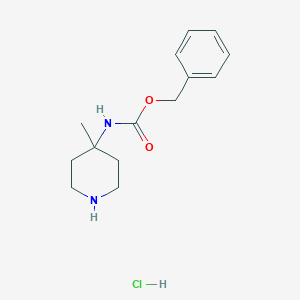
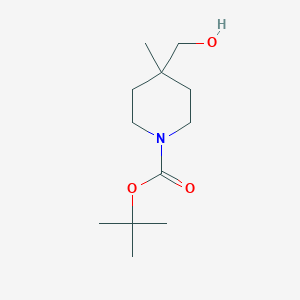
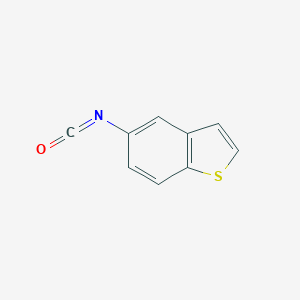
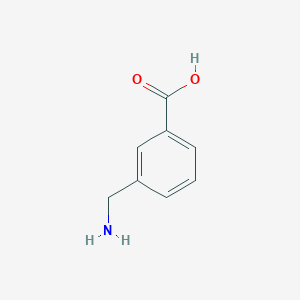
![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
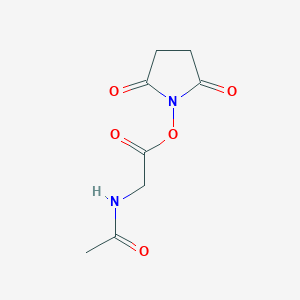
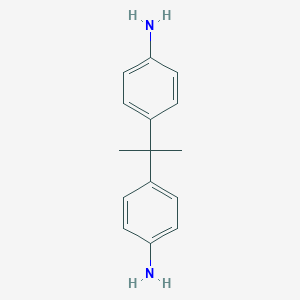
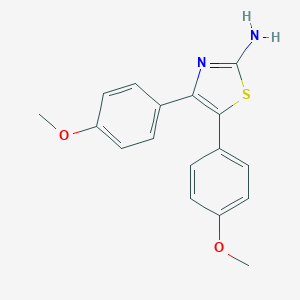
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)
![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)

